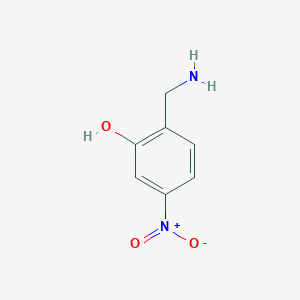

2-(Aminomethyl)-5-nitrophenol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

651733-06-1 |

|---|---|

Fórmula molecular |

C7H8N2O3 |

Peso molecular |

168.15 |

Nombre IUPAC |

2-(aminomethyl)-5-nitrophenol |

InChI |

InChI=1S/C7H8N2O3/c8-4-5-1-2-6(9(11)12)3-7(5)10/h1-3,10H,4,8H2 |

Clave InChI |

PAFDSHIQFYZQSM-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)CN |

SMILES canónico |

C1=CC(=C(C=C1[N+](=O)[O-])O)CN |

Origen del producto |

United States |

Contextualization Within Organic Chemistry and Substituted Phenolic Amines

In the landscape of organic chemistry, 2-(Aminomethyl)-5-nitrophenol is classified as a substituted phenolic amine. This class of compounds is characterized by the presence of a hydroxyl (-OH) group and an amino (-NH2) or substituted amino group attached to an aromatic ring. youtube.comdtic.mil The specific structure of this compound involves a phenol (B47542) ring substituted with a nitro group (-NO2) at the C5 position and an aminomethyl group (-CH2NH2) at the C2 position.

The chemical behavior of this molecule is governed by the electronic interplay of its functional groups. The hydroxyl group is a strongly activating, ortho-, para-directing group, increasing the electron density of the aromatic ring and favoring electrophilic substitution at positions ortho and para to it. youtube.com Conversely, the nitro group is a powerful deactivating, meta-directing group, withdrawing electron density from the ring. youtube.com The aminomethyl group, while containing a basic nitrogen atom, is separated from the ring by a methylene (B1212753) bridge, which modulates its electronic influence compared to a directly attached amino group. This intricate balance of activating and deactivating functionalities on a single aromatic nucleus makes this compound a versatile intermediate for targeted chemical transformations.

Basic Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 651733-06-1 sigmaaldrich.com |

| Molecular Weight | 168.15 g/mol sigmaaldrich.com |

| Molecular Formula | C7H8N2O3 |

| InChI Key | PAFDSHIQFYZQSM-UHFFFAOYSA-N sigmaaldrich.com |

Significance of Functionalized Aromatic Systems in Contemporary Chemical Synthesis and Materials Science

Functionalized aromatic systems are fundamental building blocks in modern chemistry, providing the structural foundation for a vast range of organic materials, including polymers, dyes, and organic semiconductors. aps.orgresearchgate.net The ability to strategically place different functional groups onto an aromatic core allows chemists to fine-tune the electronic, optical, and physical properties of a molecule. aip.org This "molecular engineering" approach is central to the development of advanced materials with tailored characteristics. rsc.orgresearchgate.net

The incorporation of functional groups like nitro and amino moieties is a well-established strategy for creating "push-pull" systems, where electron-donating and electron-withdrawing groups are placed in conjugation. This can lead to materials with significant nonlinear optical properties or tailored absorption spectra, which is critical for the design of dyes and pigments. chemicalbook.comnih.gov Furthermore, the presence of reactive handles, such as the hydroxyl and amino groups in phenolic amines, allows these molecules to be polymerized or incorporated into larger structures, such as epoxy resins where they can act as hardeners or accelerators. google.com The study of how functionalization impacts intermolecular interactions, such as hydrogen bonding and π-π stacking, is crucial for designing crystalline materials and for understanding interactions at the interfaces of organic electronic devices. researchgate.netaip.org

Synthesis and Comprehensive Characterization of Derivatives and Analogues of 2 Aminomethyl 5 Nitrophenol

Functionalization and Derivatization Strategies at the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for nucleophilic reactions, allowing for the introduction of a wide array of substituents. Common strategies include N-alkylation and N-acylation, which can be tailored to produce mono- or di-substituted products.

Selective mono-N-alkylation can be challenging due to the tendency for over-alkylation. A robust strategy to control this involves a protection-alkylation-deprotection sequence. For instance, the primary amine can be condensed with an aldehyde, such as benzaldehyde (B42025), to form a Schiff base (imine). This protected intermediate can then be alkylated using an alkylating agent like dimethyl sulfate. Subsequent hydrolysis of the imine under acidic conditions regenerates the aromatic amine, now bearing a single alkyl substituent, and recovers the aldehyde.

Direct N-alkylation of primary amines with alcohols is also achievable using "borrowing hydrogen" or "hydrogen autotransfer" methodologies. These reactions are often catalyzed by transition metal complexes, such as those of manganese, and can proceed with high selectivity for mono-alkylation. nih.gov A variety of alcohols, including benzyl alcohol and aliphatic alcohols, can serve as the alkylating agents in these atom-economical processes. nih.gov

Another major derivatization pathway is N-acylation, where the amine is reacted with acyl chlorides or anhydrides to form amides. This reaction is typically straightforward and provides stable derivatives. The introduction of different acyl groups can significantly alter the electronic and steric properties of the molecule.

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another versatile handle for derivatization, primarily through O-alkylation and O-acylation (esterification).

O-alkylation, commonly achieved through reactions like the Williamson ether synthesis, involves deprotonating the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. This method is highly effective for synthesizing a wide range of alkyl and aryl ethers. For industrial-scale synthesis, gas-phase O-alkylation of phenolic compounds with alcohols can be performed using catalysts such as orthophosphates of trivalent rare-earth metals. google.com The choice of catalyst and reaction conditions can be tuned to favor the selective production of mono-alkylated ethers. google.com

Esterification of the hydroxyl group is another common modification. This can be accomplished by reacting the phenol with carboxylic acids (using methods like Fischer esterification) or, more commonly, with more reactive acylating agents such as acyl chlorides or anhydrides in the presence of a base. For analytical purposes, derivatization with reagents like perfluorooctanoyl chloride can be used to create derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Transformations and Reductions of the Nitro Group to Amino or Other Functionalities

The aromatic nitro group is a synthetically valuable functionality due to its ability to be transformed into a variety of other groups, most notably an amino group. The reduction of the nitro group to an aniline derivative is a fundamental transformation in organic synthesis. A wide range of reagents and conditions can be employed for this purpose, offering different levels of selectivity and compatibility with other functional groups.

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. These methods are generally high-yielding and clean. Alternatively, metal-based reductions in acidic media are common. Reagents like iron (Fe) in acetic or hydrochloric acid, or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, are effective for this conversion. These classical methods are often cost-effective and robust for large-scale synthesis.

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule, allowing for chemoselective transformations.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure | High efficiency, but may also reduce other groups like alkenes or alkynes. |

| H₂ / Raney Ni | Ethanol solvent, room temperature/mild heating | Often used when dehalogenation is a concern with Pd/C. |

| Fe / HCl or Acetic Acid | Refluxing in aqueous ethanol | Economical and widely used in industrial processes. |

| SnCl₂·2H₂O / HCl | Ethanol solvent, reflux | A classic and reliable method, though tin waste can be an issue. |

| Zn / Acetic Acid | Mild heating | Provides a mild method for reduction in the presence of other reducible groups. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or aqueous/organic solvent systems | Useful for selective reductions in some contexts. |

Synthesis of Poly-substituted and Extended Aromatic Analogues (e.g., 2-(bis(pyrid-2-ylmethyl)aminomethyl)-4-nitrophenol)

The synthesis of more complex analogues, such as those incorporating additional aromatic or heteroaromatic rings, often leverages the reactivity of the aminomethyl group. The target compound, 2-(bis(pyrid-2-ylmethyl)aminomethyl)-4-nitrophenol, serves as an excellent example of creating extended chelating structures.

The synthesis of such N,N-bis(pyrid-2-ylmethyl)amino moieties is typically achieved through the dialkylation of a primary amine. In this case, the starting material would be 2-(aminomethyl)-4-nitrophenol. The reaction involves the nucleophilic substitution of a suitable pyridylmethyl halide, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine hydrochloride, onto the primary amine. The reaction is generally carried out in the presence of a base (e.g., triethylamine, sodium carbonate) to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

This synthetic strategy is versatile and is widely used to prepare a variety of polypyridyl ligands that are of significant interest in coordination chemistry. researchgate.net A similar approach is used in the synthesis of related structures, such as 2,6-bis(diphenylphosphinomethyl)phenol derivatives. nih.gov

Novel Structural Elucidation of Synthesized Derivatives

The characterization and structural elucidation of the synthesized derivatives of 2-(aminomethyl)-5-nitrophenol rely on a combination of modern spectroscopic techniques. These methods confirm the success of the chemical transformations by identifying the changes in the molecule's structure.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. The parent molecule exhibits characteristic absorption bands for O-H (phenolic), N-H (amine), and N-O (nitro) stretching vibrations. researchgate.netlongdom.org Upon derivatization, changes in the spectrum are observed. For example, N-acylation would lead to the appearance of a strong carbonyl (C=O) stretching band (typically ~1650 cm⁻¹) and the disappearance of the primary amine N-H bending vibration. O-alkylation would result in the loss of the broad O-H band and the appearance of C-O-C stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.netnih.gov In the ¹H NMR spectrum of the parent compound, distinct signals are expected for the aromatic protons, the benzylic protons of the aminomethyl group (-CH₂-), the amine protons (-NH₂), and the phenolic proton (-OH). Derivatization leads to predictable changes. For instance, N-alkylation with two pyridylmethyl groups would cause the disappearance of the -NH₂ signal and the appearance of new signals for the pyridyl ring protons and the new benzylic protons.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the synthesized derivatives and confirming their elemental composition via high-resolution mass spectrometry (HRMS). researchgate.netnih.gov The fragmentation pattern observed in the mass spectrum provides further structural confirmation. For example, the derivatization of a phenolic group can be confirmed by observing a molecular ion peak that corresponds to the addition of the mass of the new substituent. nih.gov

| Functional Group | Technique | Characteristic Signal / Absorption |

|---|---|---|

| Phenolic -OH | IR | Broad band, ~3200-3500 cm⁻¹ |

| Phenolic -OH | ¹H NMR | Broad singlet, chemical shift varies with solvent and concentration |

| Primary Amine -NH₂ | IR | Two sharp bands, ~3300-3400 cm⁻¹ (stretching) |

| Primary Amine -NH₂ | ¹H NMR | Broad singlet, integrates to 2H |

| Nitro -NO₂ | IR | Strong asymmetric and symmetric stretching bands, ~1520 cm⁻¹ and ~1350 cm⁻¹ |

| Aromatic C-H | ¹H NMR | Multiplets, ~6.5-8.0 ppm |

| Amide N-H | IR | Stretching band, ~3300 cm⁻¹ |

| Amide C=O | IR | Strong stretching band, ~1630-1680 cm⁻¹ |

Focused Research on the Coordination Chemistry of this compound Remains Limited

Despite extensive searches of available scientific literature, detailed research focusing specifically on the coordination chemistry and metallosupramolecular assemblies of this compound and its derivatives appears to be limited. While the fundamental principles of coordination chemistry provide a theoretical framework for how this compound might behave as a ligand, specific experimental studies detailing its synthesis, structural characterization with transition metals, and applications in materials science are not readily found in publicly accessible research databases.

The aminomethyl and phenolic/nitro functional groups present in this compound suggest its potential as a chelating ligand. The amino and hydroxyl groups can act as Lewis bases, donating electron pairs to a metal center, while the nitro group can influence the electronic properties of the resulting metal complex. However, without specific research, any discussion on its coordination behavior remains speculative.

Further investigation into specialized chemical databases and future research may be necessary to elucidate the coordination chemistry of this particular compound. Currently, the lack of published data prevents a detailed discussion on its ligand design principles, the synthesis and isolation of its metal complexes, its structural and spectroscopic properties, and its potential applications in coordination polymers and frameworks.

Advanced Spectroscopic and Analytical Methodologies for 2 Aminomethyl 5 Nitrophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the definitive structural elucidation of 2-(aminomethyl)-5-nitrophenol. Both ¹H and ¹³C NMR provide precise information regarding the chemical environment of each atom, allowing for complete structural assignment.

In ¹H NMR spectroscopy, the chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding (downfield shifts) of nearby protons, particularly those in the ortho and para positions. Conversely, the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups are electron-donating, leading to shielding (upfield shifts).

The aromatic region of the ¹H NMR spectrum is expected to display three distinct signals corresponding to the protons on the benzene (B151609) ring. The benzylic protons of the aminomethyl group would appear as a singlet, while the amine and hydroxyl protons would present as broad singlets, which are typically exchangeable with D₂O.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The chemical shifts are highly dependent on the attached functional groups. The carbon atom bonded to the nitro group (C5) is expected to be significantly downfield due to strong deshielding. The carbon attached to the hydroxyl group (C1) will also be downfield, while the carbons ortho and para to the electron-donating groups will be shifted upfield relative to unsubstituted benzene.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom/Group | Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Aromatic H (C3, C4, C6) | ¹H NMR | 6.5 - 8.0 | d, dd, d | Chemical shifts are influenced by the relative positions of the -OH, -NO₂, and -CH₂NH₂ groups. The proton ortho to the -NO₂ group will be the most downfield. |

| -CH₂- | ¹H NMR | ~3.8 - 4.2 | s | Benzylic protons adjacent to an amine group. |

| -NH₂ | ¹H NMR | Variable (broad) | s (broad) | Exchangeable with D₂O; chemical shift is concentration and temperature dependent. |

| -OH | ¹H NMR | Variable (broad) | s (broad) | Phenolic proton, exchangeable with D₂O; chemical shift is concentration and temperature dependent. |

| C1 (-OH) | ¹³C NMR | ~160 - 165 | - | Deshielded due to the attached electronegative oxygen atom. |

| C2 (-CH₂NH₂) | ¹³C NMR | ~125 - 130 | - | Chemical shift influenced by both -OH and aminomethyl substituents. |

| C3, C4, C6 | ¹³C NMR | ~110 - 130 | - | Aromatic carbons with varied shielding based on proximity to substituents. |

| C5 (-NO₂) | ¹³C NMR | ~140 - 145 | - | Deshielded due to the strong electron-withdrawing effect of the nitro group. |

| -CH₂- | ¹³C NMR | ~45 - 50 | - | Aliphatic carbon of the aminomethyl group. |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and molecular structure of this compound. These methods are particularly sensitive to molecular conformation and intermolecular forces, such as hydrogen bonding.

FT-IR spectroscopy is expected to show characteristic absorption bands for the various functional groups. The O-H stretch of the phenolic group and the N-H stretches of the primary amine will appear as broad bands in the high-frequency region (typically 3200-3600 cm⁻¹), with their broadness indicating hydrogen bonding. The aromatic nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch (νas) around 1500-1560 cm⁻¹ and a symmetric stretch (νs) around 1330-1370 cm⁻¹.

Raman spectroscopy complements FT-IR, as vibrations that are weak in IR may be strong in Raman, and vice versa. The symmetric NO₂ stretch is often a particularly strong and sharp band in the Raman spectrum of nitroaromatic compounds. aip.orgacs.org Aromatic ring vibrations, including C=C stretching and C-H bending, will be observable in both spectra, providing a fingerprint of the substitution pattern.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Phenol) | FT-IR | 3200 - 3500 (broad) | Medium-Strong |

| N-H Stretch (Amine) | FT-IR | 3300 - 3500 (doublet) | Medium |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Weak-Medium |

| Asymmetric NO₂ Stretch | FT-IR | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | FT-IR, Raman | 1330 - 1370 | Strong (often very strong in Raman) |

| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Phenol) | FT-IR | 1200 - 1260 | Strong |

| C-N Stretch (Aliphatic) | FT-IR | 1020 - 1250 | Medium |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molar mass: 168.15 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Using electron ionization (EI), the mass spectrum would show a molecular ion peak (M⁺˙) at an m/z of 168. The fragmentation of this molecular ion provides a roadmap of the molecule's structure. Common fragmentation pathways for related compounds like benzylamines and nitrophenols suggest several predictable losses. nih.govlibretexts.org

A primary fragmentation event would likely be the cleavage of the C-C bond between the aromatic ring and the aminomethyl group (alpha-cleavage), leading to the loss of a ·CH₂NH₂ radical (mass 30) or the formation of a stable benzyl-type cation. The loss of ammonia (B1221849) (NH₃, mass 17) from the molecular ion is also a characteristic fragmentation for primary benzylamines. nih.govnih.gov Other significant fragment ions would arise from the loss of the nitro group (·NO₂, mass 46) or nitric oxide (·NO, mass 30). libretexts.org

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure/Fragment Loss | Notes |

|---|---|---|

| 168 | [M]⁺˙ (Molecular Ion) | Represents the intact molecule radical cation. |

| 151 | [M - NH₃]⁺˙ | Loss of ammonia from the aminomethyl group. |

| 138 | [M - CH₂O]⁺˙ | Rearrangement and loss of formaldehyde (B43269), a known pathway for some phenols. |

| 122 | [M - NO₂]⁺ | Loss of the nitro group as a radical. |

| 109 | [M - NO₂ - CH]⁺ or [M - HNO₂ - H]⁺ | Further fragmentation following the loss of the nitro group. Observed in nitrophenol spectra. libretexts.org |

| 93 | [C₆H₅O]⁺ | Represents a phenoxy cation, potentially formed after multiple fragmentations. |

Electronic Absorption and Fluorescence Spectroscopy for Investigating Electronic Structure and Excited States

Electronic absorption (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The chromophore of this compound consists of the substituted benzene ring. The presence of the nitro, hydroxyl, and aminomethyl groups, all of which possess lone pairs of electrons or π-systems, significantly influences the absorption spectrum.

Nitrophenols typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions of the aromatic system. nih.govresearchgate.net The exact position of the maximum absorbance (λₘₐₓ) is sensitive to solvent polarity and pH. In basic solutions, the deprotonation of the phenolic hydroxyl group forms a phenolate (B1203915) ion, which extends the conjugated system and causes a bathochromic (red) shift to longer wavelengths. rsc.org For instance, an absorption band might shift from ~320 nm in neutral solution to >400 nm in basic solution. researchgate.net

While specific fluorescence data for this compound is not widely reported, molecules of this class can exhibit fluorescence, although it is often weak. The nitro group, in particular, is known to be a fluorescence quencher, which may lead to low quantum yields. Studies of the excited-state dynamics would be necessary to fully characterize its photophysical properties.

Table 4: Predicted UV-Vis Absorption Characteristics for this compound

| Condition | Expected λₘₐₓ Range (nm) | Electronic Transition | Notes |

|---|---|---|---|

| Neutral (Acidic/Aqueous) | ~270-280 and ~320-350 | π → π | Typical absorption for substituted nitrophenols. docbrown.info |

| Basic (Aqueous) | >400 | π → π | Formation of the phenolate ion results in a significant red shift. researchgate.net |

Development and Validation of Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are paramount for separating this compound from impurities and for its quantitative determination. High-performance liquid chromatography (HPLC) is the most suitable method for this purpose due to the compound's polarity and functional groups. tandfonline.comresearchgate.net

A typical method for purity assessment would employ reversed-phase HPLC (RP-HPLC). This involves a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. The mobile phase would likely consist of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. Isocratic elution (constant mobile phase composition) or gradient elution (varying composition) can be used to achieve optimal separation from any starting materials, byproducts, or degradation products. chromatographyonline.comnih.gov Detection is commonly performed using a UV-Vis diode array detector (DAD), which allows for monitoring at the compound's λₘₐₓ, ensuring high sensitivity and selectivity. tandfonline.comresearchgate.net

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Gas chromatography (GC) is generally less suitable for the direct analysis of polar, non-volatile compounds like aminophenols without derivatization. nih.gov The high polarity from the -OH and -NH₂ groups can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization to form more volatile and thermally stable analogues (e.g., via silylation or acylation) would be required for successful GC analysis. nih.gov

Table 5: Illustrative RP-HPLC Method Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic Acid or Acetate Buffer B: Acetonitrile or Methanol |

| Elution | Gradient or Isocratic (e.g., 20-80% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV-Vis DAD at λₘₐₓ (e.g., 340 nm) |

| Injection Volume | 5 - 20 µL |

Theoretical and Computational Chemistry Studies of 2 Aminomethyl 5 Nitrophenol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

For a molecule like 2-(Aminomethyl)-5-nitrophenol, DFT calculations using a functional such as B3LYP with a basis set like 6-311+G(d,p) would be a common choice to achieve a balance between accuracy and computational cost. The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy.

The results of such a calculation would provide key geometric parameters. Due to the lack of specific experimental or computational data for this compound, the following table presents calculated geometric parameters for a related compound, 4-nitrophenol (B140041), to illustrate the type of data obtained from such studies. chemmethod.com

| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value (XRD) |

|---|---|---|

| C1-C2 Bond Length (Å) | 1.395 | 1.389 |

| C2-C3 Bond Length (Å) | 1.387 | 1.381 |

| C1-N7 Bond Length (Å) | 1.479 | 1.476 |

| N7-O8 Bond Length (Å) | 1.235 | 1.222 |

| C1-C2-C3 Bond Angle (°) | 119.8 | 119.9 |

| O8-N7-O9 Bond Angle (°) | 123.6 | 123.4 |

Data presented for 4-nitrophenol as a representative example.

These optimized geometries are crucial for further computational studies, including the prediction of spectroscopic data and the analysis of molecular orbitals.

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in computational chemistry for predicting the reactivity of a molecule. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the presence of both an electron-donating aminomethyl group and an electron-withdrawing nitro group on the phenol (B47542) ring is expected to influence the energies of the frontier orbitals. The HOMO is likely to be localized on the electron-rich portions of the molecule (the amino group and the phenol ring), while the LUMO is expected to be concentrated on the electron-deficient nitro group.

The following table provides representative HOMO, LUMO, and energy gap values for related nitrophenol compounds, calculated using DFT methods, to illustrate the expected range for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4-Nitrophenol | -7.02 | -3.26 | 3.76 |

| 2-Nitrophenol (B165410) | -9.65 | -6.17 | 3.48 |

| (E)-2-nitro-4-[(phenylimino)methyl]phenol | -6.34 | -3.01 | 3.33 |

Data for related nitrophenol derivatives are provided for illustrative purposes. chemmethod.commdpi.comresearchgate.net

Computational Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various types of spectra, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These predictions are valuable for interpreting experimental data and assigning spectral features to specific molecular vibrations or electronic transitions.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the absorption peaks in an IR spectrum and the scattered peaks in a Raman spectrum. The calculated vibrational modes can be animated to visualize the specific atomic motions associated with each peak, aiding in the assignment of experimental spectra. For this compound, characteristic vibrations would include O-H, N-H, and C-H stretching, as well as the symmetric and asymmetric stretching of the NO2 group.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. This method calculates the energies of excited states, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. The calculations also provide information about the nature of the electronic transitions, such as π→π* or n→π* transitions. For nitrophenol derivatives, the absorption bands are often associated with charge transfer from the phenol ring and its substituents to the nitro group.

Below is a table showing a comparison of experimental and computationally predicted vibrational frequencies for a similar molecule, (E)-2-nitro-4-[(phenylimino)methyl]phenol, demonstrating the accuracy of such predictions.

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |

|---|---|---|

| O-H stretch | 3446 | 3450 |

| C-H stretch (aromatic) | 3075 | 3080 |

| C=N stretch | 1615 | 1618 |

| NO2 asymmetric stretch | 1575 | 1578 |

| NO2 symmetric stretch | 1340 | 1342 |

Data for (E)-2-nitro-4-[(phenylimino)methyl]phenol is used as a representative example.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes of a molecule and its interactions with its environment, such as a solvent.

For this compound, an MD simulation in a solvent like water would reveal its conformational preferences. The aminomethyl side chain can rotate, leading to different spatial arrangements (conformers). MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can elucidate the intermolecular interactions between this compound and solvent molecules. This includes the formation and dynamics of hydrogen bonds between the hydroxyl, amino, and nitro groups of the solute and the surrounding water molecules. Understanding these interactions is crucial for predicting the solubility and behavior of the compound in solution. The simulation can track the number and lifetime of hydrogen bonds, providing a quantitative measure of these interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the physicochemical properties of chemicals based on their molecular structure. QSPR models are developed by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property.

For a class of compounds like nitrophenols, QSPR models can be developed to predict properties such as boiling point, solubility, and toxicity. The first step in QSPR modeling is to calculate a wide range of molecular descriptors for a set of molecules with known properties. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO-LUMO energies, dipole moment).

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. The predictive power of the model is then validated using an external set of compounds that were not used in the model development. For this compound, a validated QSPR model for nitrophenol derivatives could be used to estimate its properties without the need for experimental measurements.

Supramolecular Chemistry Involving 2 Aminomethyl 5 Nitrophenol

Investigation of Directed Hydrogen Bonding Networks

The specific arrangement of hydrogen bond donors (the aminomethyl and hydroxyl groups) and acceptors (the nitro and hydroxyl groups) in 2-(aminomethyl)-5-nitrophenol makes it an excellent candidate for the formation of predictable and robust hydrogen-bonded networks. Research into analogous compounds, such as 2-amino-5-nitrophenyl 2-chlorophenyl ketone, has demonstrated the crucial role of hydrogen bonding in dictating crystal packing. In this related molecule, a network of N—H⋯O and C—H⋯O hydrogen bonds, along with other weak intermolecular interactions, stabilizes the crystal lattice, forming a two-dimensional network. While direct crystallographic studies on this compound are not extensively reported in the reviewed literature, the principles derived from similar structures suggest that it would form intricate and directed hydrogen-bonding patterns. The presence of both a primary amine and a hydroxyl group offers multiple possibilities for strong hydrogen bonds, which, in conjunction with the nitro group, can lead to the formation of chains, sheets, or more complex three-dimensional architectures.

Studies of Self-Assembly Phenomena in Solution and Solid State

The capacity for directed hydrogen bonding is a primary driver for the self-assembly of this compound in both solution and the solid state. The spontaneous organization of molecules into well-defined, non-covalently linked structures is a hallmark of supramolecular chemistry. While specific studies detailing the self-assembly of this compound are limited, the behavior of related nitrophenol derivatives provides valuable insights. The interplay of hydrogen bonding, π-π stacking interactions between the aromatic rings, and dipole-dipole interactions involving the nitro group are expected to govern the self-assembly process. The resulting supramolecular structures could range from simple dimers and oligomers in solution to extended crystalline networks in the solid state. The nature of the solvent and temperature are expected to play a critical role in influencing the equilibrium and the specific architecture of the assembled species.

Host-Guest Complexation with Macrocyclic Receptors and Other Supramolecular Hosts

Crystallographic Analysis of Self-Assembled Supramolecular Architectures

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic compounds, is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.2 |

| c (Å) | 15.8 |

| β (°) | 95.5 |

| V (ų) | 860 |

| Z | 4 |

| R-factor | < 0.05 |

Design of Novel Supramolecular Materials

The understanding of the supramolecular behavior of this compound and its derivatives opens avenues for the rational design of novel materials with tailored properties. By modifying the functional groups or introducing additional interacting sites, it is possible to control the self-assembly process and create materials with specific functionalities. For example, the incorporation of this molecule into larger frameworks could lead to the development of porous materials for gas storage or separation. Its ability to form hydrogen-bonded networks could be exploited in the design of organogels or liquid crystals. Furthermore, the nitro group provides a handle for further chemical transformations, allowing for the post-synthetic modification of the supramolecular material. The principles of social self-sorting and the use of quasi-racemates, as explored in other systems, could also be applied to create complex, dual-functional materials from derivatives of this compound eurekalert.org. The exploration of its derivatives as building blocks in supramolecular polymers and metal-organic frameworks remains a promising area for future research.

Advanced Materials Science Applications of 2 Aminomethyl 5 Nitrophenol and Its Derivatives Non Biological

Role as Precursors in the Synthesis of Functional Polymers and Resins

While direct applications of 2-(aminomethyl)-5-nitrophenol in polymer synthesis are not extensively documented, research into structurally similar compounds underscores the potential of this class of molecules. A notable example is the derivative 1-(5-(Aminoethyl)-2-nitrophenyl)ethanol, which has been investigated as a photolabile cross-linker for Polyamide 6 (PA6). This application leverages the ortho-nitrobenzyl group, a well-known photolabile protecting group, to create reversible cross-links within the polymer matrix.

The incorporation of this derivative into PA6 is achieved through melt-mixing. The amino group on the derivative can participate in exchange reactions with the polyamide chains, effectively creating cross-links that alter the material's properties. These cross-links are not permanent; they can be cleaved upon exposure to UV radiation. This photo-responsive behavior introduces a "smart" functionality to the polymer, allowing for on-demand changes to its mechanical and thermal characteristics.

The key mechanism involves the ortho-nitrobenzyl ester moiety, which absorbs UV light (typically around 300-365 nm) and undergoes an intramolecular reaction cascade. This process ultimately leads to the cleavage of the ester linkage, breaking the cross-link and restoring the thermoplastic nature of the polyamide. This reversible cross-linking strategy is significant for establishing circularity in polymer life cycles, as it allows a cross-linked, high-performance material to be de-linked and re-processed via mechanical recycling.

Research findings indicate that the addition of the photolabile cross-linker derivative to PA6 leads to a significant increase in the storage modulus, indicating enhanced stiffness and mechanical strength. Conversely, upon exposure to UV light, the storage modulus decreases as the cross-links are broken.

Table 1: Mechanical Properties of Polyamide 6 with a Photolabile Cross-Linker Derivative

| Material Composition | Storage Modulus (MPa) - Before UV | Storage Modulus (MPa) - After UV Exposure | Crystallinity (%) - Before UV | Crystallinity (%) - After UV |

|---|---|---|---|---|

| Neat PA6 | 1,585 | N/A | 33.32 | N/A |

| PA6 + 3 wt.% PXL* | 2,550 | Decreased | 30.71 | Increased |

*PXL (Photolabile Cross-Linker) refers to 1-(5-(Aminoethyl)-2-nitrophenyl)ethanol, a derivative of this compound.

Development of Chemical Sensors for Environmental and Industrial Analytes

A comprehensive review of scientific literature did not yield specific research on the application of this compound or its direct derivatives in the development of chemical sensors for environmental or industrial analytes.

Exploration in Non-linear Optical (NLO) Materials (via structural analogies to related compounds like 2-amino-5-nitropyridine)

There is no available research documenting the exploration or application of this compound for non-linear optical (NLO) materials. While analogous molecules containing nitro and amino groups on an aromatic ring are often investigated for NLO properties, this specific compound has not been the subject of such studies.

Utilization in Dye and Pigment Chemistry as an Intermediate

Specific applications or mentions of this compound as an intermediate in the synthesis of dyes and pigments are not found in the current body of scientific literature.

Future Research Directions and Unresolved Challenges for 2 Aminomethyl 5 Nitrophenol

Exploration of Unprecedented Synthetic Pathways and Atom-Economical Routes

Current synthetic methods for compounds analogous to 2-(Aminomethyl)-5-nitrophenol often involve multi-step processes that may lack efficiency and generate significant waste. Future research will likely focus on developing more direct and sustainable synthetic routes.

Unprecedented Synthetic Pathways: The development of novel synthetic methodologies is a cornerstone of chemical innovation. For this compound, future research could explore C-H functionalization as a direct route to introduce the aminomethyl group onto the 5-nitrophenol scaffold. rsc.orgnih.gov This approach would eliminate the need for pre-functionalized starting materials, thereby streamlining the synthesis. rsc.org Additionally, biocatalysis and enzymatic transformations present an opportunity for highly selective and environmentally benign syntheses. jk-sci.com

Atom-Economical Routes: Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. primescholars.comwikipedia.org Future synthetic strategies for this compound should prioritize atom-economical reactions, such as addition and rearrangement reactions, which minimize the formation of byproducts. jk-sci.comnih.gov Catalytic approaches, particularly those employing earth-abundant metals, will be crucial in achieving these goals. rsc.org

| Synthetic Strategy | Potential Advantage | Key Challenge |

| Direct C-H Aminomethylation | Fewer synthetic steps, reduced waste | Regioselectivity and catalyst development |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions | Enzyme discovery and optimization |

| Catalytic Hydrogenation of Nitro Group | High atom economy | Catalyst stability and selectivity |

| Rearrangement Reactions | 100% atom economy in ideal cases | Designing suitable precursors and catalysts |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The unique combination of amino, methyl, and nitro functional groups on the phenol (B47542) ring of this compound suggests a rich and largely unexplored reactivity profile.

Novel Reactivity Patterns: Future investigations could focus on the synergistic or antagonistic effects of the substituents on the reactivity of the aromatic ring and the functional groups themselves. For instance, the interplay between the electron-donating aminomethyl group and the electron-withdrawing nitro group could lead to unique reactivity in electrophilic and nucleophilic aromatic substitution reactions. The development of new reactions that selectively target one functional group in the presence of others is a significant challenge and a promising area of research.

Unconventional Transformations: Photocatalysis and electrochemistry offer exciting possibilities for inducing unconventional transformations of this compound. nih.gov For example, visible-light-mediated reactions could enable novel C-C and C-N bond formations. nih.gov Furthermore, the electrochemical reduction of the nitro group could be coupled with other transformations in a one-pot process, leading to complex molecular architectures.

Advancements in Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure, properties, and dynamics of this compound requires the application of advanced spectroscopic techniques.

While standard techniques like NMR and IR spectroscopy provide basic structural information, more sophisticated methods are needed to probe subtle electronic and dynamic features. Future research could employ techniques such as:

Two-dimensional NMR spectroscopy to elucidate complex spin systems and intramolecular interactions.

Femtosecond transient absorption spectroscopy to study the dynamics of excited states and photochemical reactions.

Resonance Raman spectroscopy to selectively probe the vibrational modes associated with the chromophoric nitro group. acs.org

These advanced techniques will provide deeper insights into the molecule's behavior and guide the design of new applications. azooptics.com

| Spectroscopic Technique | Information Gained |

| 2D NMR (COSY, HMBC, HSQC) | Detailed connectivity and spatial relationships of atoms. |

| Femtosecond Transient Absorption | Ultrafast dynamics of excited states and reaction intermediates. |

| Resonance Raman Spectroscopy | Vibrational information specific to the electronic absorption bands. acs.org |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of surface atoms. azooptics.com |

Interdisciplinary Research Opportunities in Emerging Fields of Chemistry

The unique structural features of this compound make it a promising candidate for applications in various emerging fields of chemistry.

Materials Science: The presence of hydrogen bond donors and acceptors, along with the potential for π-π stacking, suggests that this compound and its derivatives could be used as building blocks for functional materials such as organic semiconductors, nonlinear optical materials, and sensors. nih.gov

Medicinal Chemistry: Phenol and aminophenol derivatives are known to exhibit a wide range of biological activities. nih.gov Future research could explore the potential of this compound as a scaffold for the development of new therapeutic agents. Structure-activity relationship studies, aided by computational modeling, will be crucial in this endeavor. nih.gov

Supramolecular Chemistry: The ability of this compound to participate in various non-covalent interactions makes it an interesting component for the construction of supramolecular assemblies, such as molecular cages and polymers.

Theoretical Insights into Complex Reaction Dynamics and Material Properties

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules.

Reaction Dynamics: Density Functional Theory (DFT) and other computational methods can be used to model the mechanisms of known and potential reactions of this compound. researchgate.netresearchgate.netrjpn.orgrjpn.org These studies can provide valuable insights into transition state geometries, activation energies, and reaction pathways, thereby guiding experimental efforts to develop new synthetic methods and understand reactivity. nih.gov

Material Properties: Theoretical calculations can also be used to predict the electronic, optical, and mechanical properties of materials derived from this compound. researchgate.net For example, DFT can be used to calculate the HOMO-LUMO gap, which is related to the material's electronic conductivity and optical absorption. nih.gov These predictions can help to identify promising candidates for specific applications and accelerate the materials discovery process.

| Computational Method | Application |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. researchgate.netresearchgate.netrjpn.orgrjpn.org |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules and materials over time. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems, such as enzyme-substrate interactions. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Aminomethyl)-5-nitrophenol, and how can researchers optimize yield and purity?

- Methodology : Common routes involve nitration of aminomethylphenol derivatives or reductive amination of nitro-substituted precursors. For example, nitration of 2-(aminomethyl)phenol under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can yield the 5-nitro isomer. Optimization requires monitoring reaction temperature (≤50°C to avoid byproducts) and purification via recrystallization (e.g., ethanol/water mixtures) . Characterization via HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >99% .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodology :

- ¹H NMR : The aminomethyl (-CH₂NH₂) group appears as a triplet (δ 3.4–3.6 ppm), while aromatic protons show splitting patterns consistent with nitro and hydroxyl substitution (e.g., para-nitro protons at δ 8.1–8.3 ppm) .

- IR : Key peaks include N-H stretching (3350–3450 cm⁻¹), nitro group (1520 cm⁻¹ asymmetric stretch), and phenolic O-H (3200–3400 cm⁻¹) .

- MS : Molecular ion [M+H]⁺ at m/z 169.1 (C₇H₈N₂O₃) with fragmentation patterns confirming loss of -NO₂ (Δ m/z -46) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodology : Based on GHS classification (skin/eye irritation, respiratory sensitization), use PPE (gloves, goggles, N95 masks) and work in fume hoods. Store in amber glass containers at 2–8°C to prevent degradation. Spill management involves neutralization with 5% sodium bicarbonate and adsorption via activated carbon . Toxicity screening should follow OECD Guideline 423, using in vitro assays (e.g., Ames test for mutagenicity) .

Advanced Research Questions

Q. How can researchers design cocrystallization experiments to enhance the stability or bioavailability of this compound?

- Methodology : Cocrystal screening uses solvent evaporation or grinding methods with coformers like 2-amino-5-nitropyridine. Structural analysis via single-crystal XRD reveals hydrogen-bonding motifs (e.g., N-H···O interactions between aminomethyl and nitro groups). Thermal stability is assessed via DSC (melting point >150°C indicates robust cocrystals) .

Q. What computational approaches are suitable for predicting the environmental fate or biodegradation pathways of this compound?

- Methodology : Density Functional Theory (DFT) models (B3LYP/6-311+G(d,p)) predict redox potentials for nitro group reduction. Molecular docking with cytochrome P450 enzymes identifies potential metabolites. Environmental persistence is modeled using EPI Suite™, estimating half-life in soil (>60 days) and aquatic systems .

Q. How can contradictions in toxicological data for nitrophenol derivatives be resolved?

- Methodology : Meta-analysis of conflicting studies (e.g., carcinogenicity in IARC reports vs. non-significant findings) requires dose-response alignment and species-specific adjustments. Cross-validate in vivo data (e.g., rodent bioassays) with in silico tools like QSAR models for nitroaromatics. Prioritize studies adhering to OECD guidelines for harmonization .

Q. What strategies improve the selectivity of this compound in catalytic applications or as a synthetic intermediate?

- Methodology : Functionalize the aminomethyl group via Schiff base formation (e.g., condensation with aldehydes) to enhance chelation in metal-organic frameworks (MOFs). Kinetic studies (UV-Vis monitoring) optimize reaction conditions (pH 7–9, 25–40°C) to minimize nitro group reduction side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.